molecular formula C21H19BrN2O2 B5217562 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide

Cat. No. B5217562
M. Wt: 411.3 g/mol
InChI Key: NZOBXGVGMXNFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide, also known as BzATP, is a purinergic receptor agonist that is commonly used in scientific research. This compound is used to study the ATP-gated ion channels P2X receptors, which play a critical role in various physiological processes, including neurotransmission, inflammation, and pain perception.

Mechanism of Action

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide acts as an agonist of P2X receptors, which are ATP-gated ion channels that mediate fast synaptic transmission in the nervous system and signal transduction in non-neuronal cells. When 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide binds to P2X receptors, it induces a conformational change that opens the channel pore, allowing the influx of cations such as calcium and sodium. This leads to depolarization of the membrane potential and the initiation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide has been shown to have various biochemical and physiological effects, depending on the type and expression level of the P2X receptor subtypes. For example, activation of P2X7 receptors by 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can induce the release of pro-inflammatory cytokines and chemokines, leading to inflammation and immune responses. Activation of P2X4 receptors by 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can modulate synaptic plasticity and pain perception in the nervous system.

Advantages and Limitations for Lab Experiments

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide has several advantages for lab experiments, including its high potency and selectivity for P2X receptors, its ability to activate both homomeric and heteromeric receptor subtypes, and its compatibility with various experimental techniques such as patch-clamp electrophysiology and calcium imaging. However, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide also has some limitations, such as its potential cytotoxicity and non-specific effects at high concentrations, and its inability to discriminate between different P2X receptor subtypes in some experimental conditions.

Future Directions

There are several future directions for research on 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide and P2X receptors. One direction is to investigate the role of P2X receptors in various pathological conditions such as chronic pain, neurodegenerative diseases, and cancer. Another direction is to develop more selective and potent agonists and antagonists of P2X receptors for therapeutic applications. Additionally, the structural and functional properties of P2X receptors can be further elucidated using advanced techniques such as cryo-electron microscopy and optogenetics.

Synthesis Methods

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can be synthesized through a multistep process that involves the reaction of 4-aminobenzoyl chloride with 2-oxo-2-(2-pyridyl)ethyl bromide in the presence of a base. The resulting intermediate is then reacted with methyl iodide to yield the final product, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide.

Scientific Research Applications

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide is commonly used in scientific research to study the function and pharmacology of P2X receptors. These receptors are expressed in various tissues and cells, including neurons, glial cells, immune cells, and epithelial cells. 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide is used to activate P2X receptors in vitro and in vivo, allowing researchers to investigate the physiological and pathological roles of these receptors.

properties

IUPAC Name

N-[4-[2-(2-methylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2.BrH/c1-16-7-5-6-14-23(16)15-20(24)17-10-12-19(13-11-17)22-21(25)18-8-3-2-4-9-18;/h2-14H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOBXGVGMXNFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide

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